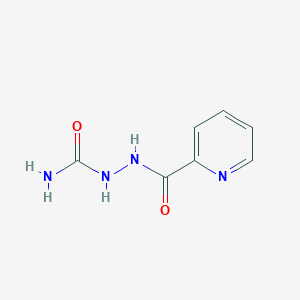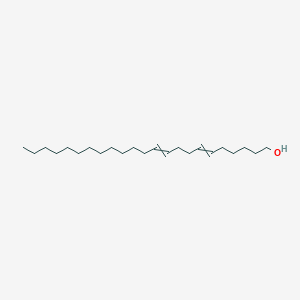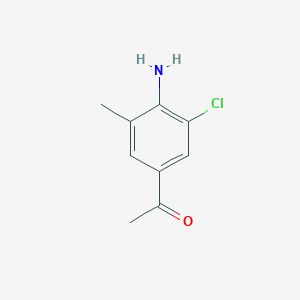![molecular formula C27H17F2N3 B12451368 N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine is a complex organic compound characterized by the presence of fluorophenyl and acridinyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine typically involves the condensation of 4-fluorobenzaldehyde with 6-aminoacridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. Optimization of reaction conditions, including solvent choice and reaction time, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce secondary amines.
科学研究应用
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
- (E)-1-(4-chlorophenyl)-N-{6-[(E)-[(4-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine
- (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine
Comparison: Compared to its analogs with different halogen substituents (chlorine or bromine), (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine exhibits unique properties due to the presence of fluorine. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, often enhancing its stability and bioactivity.
属性
分子式 |
C27H17F2N3 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-N-[6-[(4-fluorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17F2N3/c28-22-7-1-18(2-8-22)16-30-24-11-5-20-13-21-6-12-25(15-27(21)32-26(20)14-24)31-17-19-3-9-23(29)10-4-19/h1-17H |
InChI 键 |
GVYNWTLXZWVVPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B12451292.png)


![N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451301.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B12451315.png)

![N-[(1E)-[(2-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B12451322.png)
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B12451334.png)
![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)

![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
